molecular formula C17H17FN2O2 B268819 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide

4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide

Cat. No. B268819
M. Wt: 300.33 g/mol
InChI Key: JZOSMBVNDHKEGG-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide, also known as PFB or N-(4-Propylcarbamoylphenyl)-4-fluorobenzamide, is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound belongs to the class of benzamide derivatives and has a molecular formula of C16H18FN3O2.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide is not fully understood, but it has been suggested that it exerts its effects by modulating specific signaling pathways in cells. 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and protein kinases, which play key roles in cell signaling and gene expression.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including:
1. Anti-cancer effects: 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
2. Neuroprotective effects: 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to protect neurons against oxidative stress and neurotoxicity, and improve cognitive function.
3. Anti-inflammatory effects: 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide is its potential in various scientific research applications, such as cancer research, neurological disorders, and inflammation. 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to possess various biochemical and physiological effects, which make it a potential candidate for the development of new drugs and therapies.
However, there are also some limitations associated with the use of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in vivo. Additionally, the exact mechanism of action of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide is not fully understood, which may limit its potential in certain research areas.

Future Directions

There are many potential future directions for the study of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide, including but not limited to:
1. Development of new drugs and therapies: 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has shown promising results in various scientific research applications, and may be a potential candidate for the development of new drugs and therapies.
2. Elucidation of the mechanism of action: Further studies are needed to fully understand the mechanism of action of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide, which may help to identify new targets for drug development.
3. Optimization of synthesis methods: The synthesis of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide can be improved to increase yield and purity, which may make it more accessible for research purposes.
4. Investigation of potential side effects: Further studies are needed to investigate the potential side effects of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide, which may help to identify potential safety concerns.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide involves the reaction of 4-fluoroaniline and propyl isocyanate in the presence of a catalyst, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been extensively studied for its potential in various scientific research applications, including but not limited to:
1. Cancer Research: 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, such as breast cancer, colon cancer, and lung cancer. It has been suggested that 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide exerts its anti-cancer effects by targeting specific signaling pathways involved in cancer cell survival and growth.
2. Neurological Disorders: 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been studied for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been suggested that 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide may exert its neuroprotective effects by modulating specific neurotransmitter systems in the brain.
3. Inflammation: 4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide has been shown to possess anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

4-fluoro-N-[4-(propylcarbamoyl)phenyl]benzamide

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

4-[(4-fluorobenzoyl)amino]-N-propylbenzamide

InChI

InChI=1S/C17H17FN2O2/c1-2-11-19-16(21)12-5-9-15(10-6-12)20-17(22)13-3-7-14(18)8-4-13/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)

InChI Key

JZOSMBVNDHKEGG-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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